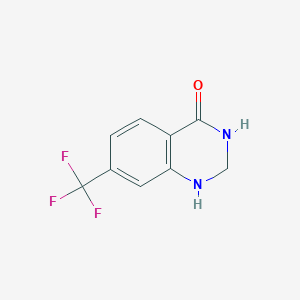

7-(Trifluoromethyl)-2,3-dihydroquinazolin-4(1H)-one

Description

Properties

IUPAC Name |

7-(trifluoromethyl)-2,3-dihydro-1H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2O/c10-9(11,12)5-1-2-6-7(3-5)13-4-14-8(6)15/h1-3,13H,4H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSMUOKFRHCTOOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1NC2=C(C=CC(=C2)C(F)(F)F)C(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Design and Catalytic Mechanism

The most environmentally benign method involves the condensation of 2-aminobenzamide (anthranilamide) with 7-(trifluoromethyl)benzaldehyde in aqueous media catalyzed by reverse zinc oxide (ZnO) micelles. This approach leverages ZnO nanoparticles as nanoreactors, which stabilize reactants in micellar structures while activating the aldehyde for nucleophilic attack. The reaction proceeds at 70°C under mild conditions, eliminating the need for organic solvents or harsh oxidants.

The mechanism involves three stages:

-

Coordination of Aldehyde : ZnO’s surface acidity polarizes the carbonyl group of 7-(trifluoromethyl)benzaldehyde, enhancing its electrophilicity.

-

Imine Formation : The activated aldehyde undergoes nucleophilic attack by anthranilamide, forming an imine intermediate after dehydration.

-

Cyclization : Intramolecular cyclization of the imine with the adjacent amide group yields the dihydroquinazolinone core, with ZnO regenerated for subsequent cycles.

Procedure and Optimization

-

Reactants : Anthranilamide (0.1 mmol), 7-(trifluoromethyl)benzaldehyde (0.1 mmol).

-

Catalyst : ZnO micelles (10 mol%) dispersed in water (5 mL).

-

Conditions : Stirring at 70°C for 2–4 hours.

-

Workup : Filtration and recrystallization from 95% ethanol.

Key Advantages :

-

Sustainability : Water solvent, recyclable catalyst (5 cycles without activity loss).

-

Selectivity : Minimal byproducts due to micellar confinement.

Microwave-Assisted Synthesis Using Acidic Media

Accelerated Cyclization via Microwave Irradiation

Microwave (MW) irradiation significantly reduces reaction times while improving yields. A modified Leuckart reaction pathway involves formic acid (HCOOH) as both solvent and reducing agent.

-

Step 1 : Anthranilamide and 7-(trifluoromethyl)benzaldehyde are heated in acetic acid (AcOH) under MW irradiation (100°C, 10 minutes).

-

Step 2 : Addition of HCOOH and further MW heating (150°C, 20 minutes) drives cyclization.

-

Purification : Column chromatography (methanol/dichloromethane) isolates the product.

Optimization Insights :

-

Temperature : Higher temperatures (>150°C) favor ring closure but risk decomposition.

-

Acid Concentration : Dilute AcOH (10% v/v) balances reactivity and side reactions.

Performance Metrics :

-

Yield : 53–70% (based on analogous trifluoromethyl derivatives).

-

Time Efficiency : 30–60 minutes vs. 6–12 hours for conventional heating.

Comparative Analysis of Synthetic Methodologies

Critical Evaluation :

-

Green Chemistry : The ZnO method excels in sustainability, avoiding toxic solvents and enabling catalyst reuse.

-

Speed vs. Yield : Microwave synthesis trades slightly lower yields for rapid synthesis, ideal for high-throughput screening.

-

Substrate Flexibility : Both methods accommodate electron-deficient aldehydes (e.g., trifluoromethyl groups), though steric hindrance may require tailored conditions.

Mechanistic Challenges and Substituent Effects

The electron-withdrawing trifluoromethyl group at position 7 poses unique challenges:

-

Reduced Reactivity : The -CF3 group deactivates the benzaldehyde, necessitating stronger catalysts (e.g., ZnO) or prolonged heating.

-

Byproduct Formation : Competing pathways, such as over-oxidation to quinazoline, are mitigated by precise temperature control.

Strategies for Enhancement :

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethyl)-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can convert the compound into its corresponding quinazolinone derivatives.

Reduction: Reduction reactions can reduce the quinazolinone core to form dihydroquinazolinone derivatives.

Substitution: Substitution reactions can replace the trifluoromethyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

Oxidation Products: Quinazolinone derivatives.

Reduction Products: Dihydroquinazolinone derivatives.

Substitution Products: Derivatives with different functional groups replacing the trifluoromethyl group.

Scientific Research Applications

Pharmacological Applications

7-(Trifluoromethyl)-2,3-dihydroquinazolin-4(1H)-one and its derivatives exhibit a wide range of biological activities, making them valuable in drug development.

Antiviral Activity

- Research indicates that derivatives of 2,3-dihydroquinazolin-4(1H)-one can inhibit viral infections, particularly those involving endocytosis mechanisms. For instance, they have shown efficacy against filoviruses like Ebolavirus by disrupting the viral entry process into host cells .

Anticancer Properties

- Several studies have highlighted the anticancer potential of this compound. For example, compounds sharing the 2,3-dihydroquinazolin-4(1H)-one core demonstrated significant cytotoxic effects against various cancer cell lines. The introduction of trifluoromethyl groups has been shown to enhance these effects, with some derivatives exhibiting up to 8-fold increased potency in comparison to their non-trifluoromethyl counterparts .

Other Biological Activities

- Beyond antiviral and anticancer properties, these compounds have been reported to possess analgesic, antihypertensive, and anticonvulsant activities. Specific derivatives have been identified as cholinesterase inhibitors and selective protein kinase C (PKC) inhibitors .

Synthetic Chemistry Applications

The synthesis of this compound is notable for its efficiency and environmental considerations.

Green Chemistry Approaches

- Recent advancements in synthetic methodologies include the use of reverse zinc oxide micelles as nanoreactors for the efficient preparation of 2,3-dihydroquinazolin-4(1H)-one derivatives. This method allows for high yields under mild conditions while being environmentally friendly .

Mechanochemical Synthesis

- Another innovative approach involves solvent-free mechanochemical synthesis, which enhances scalability and reduces waste in the production process . This method is particularly useful for industrial applications where large quantities are required.

Case Study 1: Antiviral Efficacy

In a study focusing on antiviral properties, researchers synthesized various 2,3-dihydroquinazolin-4(1H)-one derivatives and tested their efficacy against Ebolavirus. The results indicated that specific modifications at the trifluoromethyl position significantly improved antiviral activity by enhancing binding affinity to viral receptors .

Case Study 2: Anticancer Activity

A comparative analysis of several trifluoromethyl-substituted derivatives showed that those with a 6-chloro substitution exhibited superior cytotoxicity against colon cancer cells. The study reported an increase in radical scavenging activity correlated with the presence of trifluoromethyl groups at specific positions on the phenyl ring .

Summary Table of Biological Activities

| Activity | Type of Compound | Efficacy |

|---|---|---|

| Antiviral | 2,3-Dihydroquinazolin-4(1H)-one Derivatives | Effective against Ebolavirus |

| Anticancer | Trifluoromethyl-substituted Derivatives | Up to 8-fold increased potency |

| Cholinesterase Inhibition | N-substituted Derivatives | Significant inhibition observed |

| PKC Inhibition | Selective Derivatives | High specificity and efficacy |

Mechanism of Action

The mechanism by which 7-(Trifluoromethyl)-2,3-dihydroquinazolin-4(1H)-one exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors and enzymes, leading to its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Example Protocol :

React 2-aminobenzamide with 7-(trifluoromethyl)benzaldehyde.

Use HAP NPs (10 mol%) in water at 80°C for 3 hours.

Isolate product via filtration, yielding ~85% .

Comparison with Analogous Compounds

Structural and Functional Modifications

Substituents on the quinazoline core significantly influence biological activity:

| Compound Name | Substituent Position/Group | Key Biological Activity | MIC/IC50 (µg/mL or µM) | Reference |

|---|---|---|---|---|

| 7-(Trifluoromethyl)-DHQZ | 7-CF₃ | Anti-TB, TRPM2 inhibition | ~12.5 (anti-TB)* | [5, 18] |

| 2-Phenyl-DHQZ (3h) | 2-Ph | TRPM2 inhibition | 3.7–5.1 µM | [15, 18] |

| 2-(4-Chlorophenyl)-DHQZ | 2-Cl-Ph | Analgesic (µ-opioid receptor) | N/A | [9] |

| C2-Symmetric Bis-DHQZ (e.g., 2b) | 3-Substituted, dimeric structure | Anti-TB | 12.5–25.0 µg/mL | [5, 10] |

| 3-(4-Methoxyphenyl)-DHQZ | 3-OMe-Ph | Cholinesterase inhibition | N/A | [15] |

Key Observations :

- Trifluoromethyl Group: The -CF₃ group at the 7-position likely enhances metabolic stability and target affinity. TRPM2 inhibitors with -CF₃ substituents (e.g., JNJ-28583113) exhibit nanomolar IC50 values, though scaffold differences exist .

- Anti-TB Activity : C2-symmetric bis-DHQZ derivatives show MIC values comparable to first-line TB drugs (12.5–25.0 µg/mL) . The -CF₃ group may improve membrane penetration in mycobacteria.

- TRPM2 Inhibition : 2-Phenyl-DHQZ (3h) demonstrates moderate TRPM2 inhibition (IC50: 3.7–5.1 µM), suggesting that electron-withdrawing groups like -CF₃ could further enhance activity .

Pharmacokinetic and Toxicity Profiles

- For example, 2-(4-chlorophenyl)-DHQZ derivatives show predicted BBB permeability in silico .

- Metabolic Stability : Fluorinated compounds resist oxidative metabolism, prolonging half-life. This contrasts with methyl or methoxy substituents, which are more susceptible to demethylation .

- Toxicity : Preliminary ADMET predictions for DHQZ derivatives indicate low hepatotoxicity and acceptable drug-likeness scores (e.g., Lipinski’s rule compliance) .

Anti-Tubercular Activity

- Seven C2-symmetric bis-DHQZ derivatives exhibited MIC values of 12.5–25.0 µg/mL against Mycobacterium tuberculosis H37Ra. Molecular docking revealed strong interactions with Enoyl-ACP reductase (2NSD) and Antigen 85C (1DQY), critical TB targets .

- Hypothesis : The -CF₃ group in 7-substituted DHQZ may enhance binding to hydrophobic pockets in these enzymes, reducing MIC further.

TRPM2 Channel Inhibition

- TRPM2 inhibitors like 2-phenyl-DHQZ (3h) and JNJ-28583113 (-CF₃-containing) are studied for oxidative stress-related diseases.

Analgesic Activity

Biological Activity

7-(Trifluoromethyl)-2,3-dihydroquinazolin-4(1H)-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from recent research findings.

The compound is characterized by the presence of a trifluoromethyl group, which significantly influences its biological activity. Its IUPAC name is this compound, and it has the following chemical structure:

- Molecular Formula : C9H7F3N2O

- Molecular Weight : 220.16 g/mol

Synthesis

Recent advancements have highlighted efficient synthetic routes for producing this compound. Methods utilizing green chemistry principles have been developed, focusing on high yield and mild reaction conditions. For instance, reverse zinc oxide micelles have been employed as nanoreactors to facilitate the synthesis in aqueous media .

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound derivatives:

- Cytotoxicity : In vitro assays revealed that this compound exhibits significant cytotoxic effects against various cancer cell lines, including LoVo and HCT-116. For example, derivatives showed a reduction in cell viability to as low as 22.67% in HCT-116 cells .

- Mechanism of Action : The anticancer activity has been attributed to the modulation of apoptosis regulators such as Bax and Bcl-2, leading to the activation of intrinsic and extrinsic apoptosis pathways through caspases .

| Compound | Cell Line | Viability (%) |

|---|---|---|

| 3a | LoVo | 23.50 ± 1.50 |

| 3f | HCT-116 | 22.67 ± 2.08 |

| 3g | HCT-116 | 42.33 ± 2.52 |

Antioxidant Activity

The introduction of the trifluoromethyl group has been shown to enhance the antioxidant properties of derivatives based on the dihydroquinazolinone core. Studies indicate that compounds with this substituent exhibit improved radical scavenging activities compared to their non-fluorinated counterparts .

Case Studies

- Colon Cancer Research : A study focusing on derivatives of this compound found that certain modifications could significantly enhance cytotoxicity against colon cancer cell lines compared to standard treatments .

- Oxidative Stress Modulation : Another investigation highlighted how these compounds can modulate oxidative stress pathways, which are critical in cancer progression and metastasis .

Q & A

Q. What are the common synthetic routes for 7-(Trifluoromethyl)-2,3-dihydroquinazolin-4(1H)-one?

- Methodological Answer: The compound is typically synthesized via multi-component reactions (MCRs) involving isatoic anhydride, aldehydes, and amines. Green chemistry approaches using heterogeneous catalysts like hydroxyapatite nanoparticles (HAP NPs) or β-cyclodextrin-SO3H in aqueous media are preferred for efficiency and sustainability. For example, HAP NPs enable recyclable catalysis under mild conditions, achieving yields >85% in one-pot reactions . Advanced strategies include trifluoroacetic acid (TFA) as a CF3 source combined with T3P (propylphosphonic anhydride) for trifluoromethylation in a one-pot cascade reaction .

Q. How is spectroscopic characterization performed for this compound?

- Methodological Answer: Characterization relies on FT-IR (to confirm carbonyl and C-F stretches at ~1700 cm⁻¹ and 1100–1200 cm⁻¹, respectively), UV/Vis spectroscopy (for π→π* transitions in the quinazolinone core), and NMR (¹H/¹³C for structural elucidation). High-resolution mass spectrometry (HRMS) and melting point analysis are critical for purity validation. For instance, FT-IR data for derivatives in Table 4 of highlights consistent C=O stretches at 1680–1700 cm⁻¹, while ¹H NMR typically shows singlet peaks for the trifluoromethyl group .

Advanced Research Questions

Q. How can researchers optimize the introduction of the trifluoromethyl group during synthesis?

- Methodological Answer: The trifluoromethyl group is efficiently introduced using TFA as a cost-effective CF3 source. T3P acts as both a coupling and dehydrating agent, enabling sequential cascade reactions. For example, 3-Benzyl-2-(trifluoromethyl)quinazolin-4(3H)-one (4a) was synthesized with 88% yield by varying amine and acid partners. Optimization involves adjusting stoichiometry (1:1.2 molar ratio of TFA to amine) and reaction time (6–12 hours) under inert conditions .

Q. What strategies resolve contradictions in spectroscopic data for structural confirmation?

- Methodological Answer: Discrepancies in FT-IR or NMR data (e.g., unexpected C=O shifts or splitting patterns) require cross-validation via X-ray crystallography or 2D NMR (COSY, HSQC). For instance, Table 4 in shows UV/Vis λmax variations due to substituent effects; such cases necessitate computational modeling (DFT) to correlate electronic properties with spectral outcomes .

Q. What is the comparative efficiency of heterogeneous catalysts in synthesizing this compound?

- Methodological Answer: HAP NPs ( ) offer high recyclability (3 cycles, <5% yield drop) in aqueous media, while β-cyclodextrin-SO3H ( ) achieves 90% yields in 2 hours via supramolecular catalysis. Novel COF-MOF hybrids () further enhance efficiency (95% yield, 30-minute reactions) by combining porous catalysis with acid sites. Catalyst selection depends on substrate complexity and solvent compatibility .

Q. What experimental approaches are used to evaluate bioactivity, and what challenges arise?

- Methodological Answer: Bioactivity is assessed via antimicrobial assays (e.g., MIC against S. aureus) and anti-inflammatory screening (COX-2 inhibition). Challenges include low solubility in biological media, addressed by derivatization (e.g., thiadiazole hybrids in ). Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to targets like DNA gyrase, guiding SAR optimization .

Q. How do metal-free catalytic systems improve synthesis sustainability?

- Methodological Answer: KOH/DMSO systems () enable room-temperature synthesis (85% yield, 4 hours) without transition metals, reducing toxicity. β-Cyclodextrin ( ) leverages host-guest interactions for solvent-free reactions. These methods align with green chemistry principles, minimizing waste and energy use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.